molecular formula C11H9BrFNO B8045588 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile

2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile

Cat. No.: B8045588
M. Wt: 270.10 g/mol
InChI Key: VBZKEYJJJNTXTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile include other halogenated benzonitriles and cyclobutoxy-substituted benzene derivatives. These compounds share similar structural features but may differ in their reactivity and applications. For example, this compound is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical properties and reactivity .

Properties

IUPAC Name

2-bromo-4-cyclobutyloxy-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO/c12-10-4-8(15-7-2-1-3-7)5-11(13)9(10)6-14/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZKEYJJJNTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=C(C(=C2)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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